molecular formula C25H20FN3O B2882034 8-fluoro-5-[(3-methoxyphenyl)methyl]-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline CAS No. 902515-04-2

8-fluoro-5-[(3-methoxyphenyl)methyl]-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline

Cat. No.: B2882034
CAS No.: 902515-04-2
M. Wt: 397.453
InChI Key: NHSRIEOIXMGGCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-fluoro-5-[(3-methoxyphenyl)methyl]-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes fluorine, methoxy, and methyl groups, contributes to its distinctive chemical properties and reactivity.

Preparation Methods

The synthesis of 8-fluoro-5-[(3-methoxyphenyl)methyl]-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst. The specific reaction conditions, such as temperature, solvent, and catalyst concentration, can vary depending on the desired yield and purity of the final product .

Chemical Reactions Analysis

8-fluoro-5-[(3-methoxyphenyl)methyl]-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can lead to the formation of pyrazole derivatives.

Mechanism of Action

The mechanism of action of 8-fluoro-5-[(3-methoxyphenyl)methyl]-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease progression or modulate receptor activity to produce therapeutic effects .

Comparison with Similar Compounds

Similar compounds to 8-fluoro-5-[(3-methoxyphenyl)methyl]-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline include other pyrazoloquinolines and fluorinated aromatic compounds. These compounds share structural similarities but differ in their specific substituents and functional groups. The presence of the fluorine and methoxy groups in this compound contributes to its unique chemical properties and reactivity, distinguishing it from other related compounds .

Properties

IUPAC Name

8-fluoro-5-[(3-methoxyphenyl)methyl]-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FN3O/c1-16-6-8-18(9-7-16)24-22-15-29(14-17-4-3-5-20(12-17)30-2)23-11-10-19(26)13-21(23)25(22)28-27-24/h3-13,15H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHSRIEOIXMGGCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=C3C=C(C=C4)F)CC5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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